Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate
Overview
Description
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzoate ester
Mechanism of Action
Target of action
Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems due to their versatile nature . .
Mode of action
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme
Biochemical Analysis
Biochemical Properties
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound has shown potential in binding with other biomolecules, such as receptors and transport proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For instance, its binding to acetylcholinesterase results in enzyme inhibition, which increases acetylcholine levels . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it affects the levels of various metabolites within the cell, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it can be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Esterification: The triazole derivative is then esterified with methyl benzoate under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the benzoate ester.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives, including Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: The compound is being studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound may be utilized in the development of new agrochemical products.
Comparison with Similar Compounds
4-(4-Methyl-4H-1,2,4-triazol-3-YL)aniline: This compound has a similar triazole ring structure but differs in the substituent attached to the triazole ring.
4-(1H-1,2,4-Triazol-1-YL)benzoic Acid: Another triazole derivative with a carboxylic acid group instead of an ester group.
Uniqueness: Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBMQBJFBRVVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277118 | |
Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-91-2 | |
Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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